undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate
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Overview
Description
Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its reactivity and utility in different domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate typically involves multiple stepsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amination processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxypropyl group, leading to the formation of ketones or aldehydes.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted amides, which can be further utilized in different applications .
Scientific Research Applications
Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential in drug formulation and delivery, particularly in the development of lipid nanoparticles for mRNA vaccines.
Industry: Utilized in the production of specialty chemicals and as an additive in cosmetic formulations.
Mechanism of Action
The mechanism of action of undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate involves its interaction with biological membranes and proteins. The compound’s long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The functional groups can interact with specific molecular targets, modulating pathways involved in lipid metabolism and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino]octanoate
- Heptadecan-9-yl 8-[(2-methoxyethyl)(8-(nonyloxy)-8-oxooctyl)amino]octanoate
- Heptadecan-9-yl 8-[(methyl(8-(nonyloxy)-8-oxooctyl)amino]octanoate
Uniqueness
Undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate stands out due to its specific combination of functional groups and long hydrocarbon chains, which provide unique properties such as enhanced membrane integration and specific reactivity in chemical and biological systems .
Properties
Molecular Formula |
C47H93NO5 |
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Molecular Weight |
752.2 g/mol |
IUPAC Name |
undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C47H93NO5/c1-4-7-10-13-16-17-18-27-34-44-52-46(50)38-30-23-19-25-32-40-48(42-35-43-49)41-33-26-20-24-31-39-47(51)53-45(36-28-21-14-11-8-5-2)37-29-22-15-12-9-6-3/h45,49H,4-44H2,1-3H3 |
InChI Key |
XAEUKGROZORROP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
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